Subtype Selectivity: PF-05089771 Tosylate Demonstrates >1000-Fold Selectivity for Nav1.7 Over Nav1.5 and Nav1.8
PF-05089771 tosylate is >1000-fold selective for Nav1.7 over the tetrodotoxin-resistant (TTX-R) Nav1.5 and Nav1.8 channels, with IC50 values >10 µM for the latter, while its potency for Nav1.7 is 11 nM [1]. In contrast, classic local anesthetics like lidocaine exhibit no such selectivity, inhibiting multiple Nav subtypes with similar potency [2]. This high level of selectivity is critical for avoiding cardiac (Nav1.5) and CNS side effects commonly associated with non-selective sodium channel blockers.
| Evidence Dimension | Selectivity for Nav1.7 over Nav1.5 and Nav1.8 |
|---|---|
| Target Compound Data | IC50 >10 µM (Nav1.5), >10 µM (Nav1.8) |
| Comparator Or Baseline | Lidocaine: no significant selectivity; inhibits multiple Nav subtypes at clinically relevant concentrations |
| Quantified Difference | >1000-fold selectivity |
| Conditions | Heterologously expressed human Nav channels, PatchXpress electrophysiology |
Why This Matters
Selecting PF-05089771 ensures the observed biological effect is specifically mediated by Nav1.7, minimizing off-target cardiac and CNS toxicity confounds.
- [1] Alexandrou AJ, et al. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLoS One. 2016 Apr 6;11(4):e0152405. View Source
- [2] Scholz A. Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. Br J Anaesth. 2002 Jul;89(1):52-61. View Source
